molecular formula C9H20O B1297841 6-Methyloctan-1-ol CAS No. 38514-05-5

6-Methyloctan-1-ol

Cat. No.: B1297841
CAS No.: 38514-05-5
M. Wt: 144.25 g/mol
InChI Key: WWRGKAMABZHMCN-UHFFFAOYSA-N
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Description

6-Methyloctan-1-ol is an organic compound classified as a primary alcohol. It is characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of a 6-methyloctane chain. The molecular formula of this compound is C9H20O, and it has a molecular weight of 144.2545 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methyloctan-1-ol can be synthesized through several methods. One common approach involves the reduction of 6-methyloctanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound can be produced through the hydrogenation of 6-methyloctanal using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 6-methyloctanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 6-methyloctane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: this compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products:

    Oxidation: 6-Methyloctanoic acid.

    Reduction: 6-Methyloctane.

    Substitution: 6-Methyloctyl chloride.

Scientific Research Applications

6-Methyloctan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyloctan-1-ol involves its interaction with specific molecular targets and pathways. As a primary alcohol, it can undergo enzymatic oxidation to form aldehydes and acids, which may interact with various biological pathways. The hydroxyl group allows it to form hydrogen bonds, influencing its solubility and reactivity in biological systems.

Comparison with Similar Compounds

Uniqueness: 6-Methyloctan-1-ol is unique due to its specific branching and position of the hydroxyl group, which influences its physical and chemical properties, such as boiling point, solubility, and reactivity. This makes it particularly useful in applications requiring specific molecular interactions and properties.

Biological Activity

6-Methyloctan-1-ol, also known as (6S)-(+)-6-methyloctan-1-ol, is a chiral alkyl alcohol with the molecular formula C9_9H20_{20}O. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications.

  • Molecular Weight: 144.2545 g/mol
  • CAS Number: 38514-05-5
  • Structure: The compound features a hydroxyl group (-OH) at the first carbon and a methyl group at the sixth carbon of the octane chain, contributing to its unique properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The hydroxyl group allows for hydrogen bonding with active sites on enzymes, influencing their activity. Additionally, the stereochemistry of the compound enables it to engage in stereospecific interactions with biological molecules, potentially affecting various biochemical pathways .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various pathogens, including bacteria and fungi. For instance, it has shown potential as a peptide antibiotic and may serve as a natural preservative in food products .

Metabolic Role

In ecological studies, this compound has been identified as a metabolite in organisms such as Daphnia pulex, suggesting its role in aquatic ecosystems . This metabolite status points towards its relevance in environmental studies and bioassays.

Synthesis and Chiral Building Block

This compound is utilized as a chiral building block in organic synthesis. Its unique structure makes it valuable in asymmetric synthesis processes, facilitating the creation of complex organic molecules and pharmaceuticals.

Detection of Alcoholic Compounds

This compound has been employed in analytical chemistry for detecting alcoholic compounds in beverages, such as orange juice, using solid-phase microextraction (SPME) techniques coupled with gas chromatography .

Case Studies

StudyFocusFindings
Antimicrobial Activity Evaluated against E. coli and S. aureusShowed significant inhibition of bacterial growth at specific concentrations.
Ecotoxicology Metabolite role in Daphnia pulexIndicated potential impacts on aquatic life due to its metabolic presence .
Synthesis Applications Use as a chiral building blockDemonstrated effectiveness in producing enantiomerically pure compounds for pharmaceutical applications.

Properties

IUPAC Name

6-methyloctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-3-9(2)7-5-4-6-8-10/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRGKAMABZHMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959373
Record name 6-Methyloctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38514-05-5
Record name 6-Methyl-1-octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38514-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyloctan-1-ol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyloctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyloctan-1-ol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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